4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine
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Description
4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine is a useful research compound. Its molecular formula is C25H29N3O6 and its molecular weight is 467.522. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine” contains a piperidine ring, which is a common structural motif in many bioactive molecules . Piperidine derivatives have been known to interact with various targets such as opioid receptors , dopamine reuptake inhibitors , and others.
Mode of Action
The mode of action of a compound is determined by its interaction with its target. For instance, if this compound acts as a dopamine reuptake inhibitor, it would bind to the dopamine transporter and prevent the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft . .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if it acts on dopamine transporters, it could affect dopaminergic signaling pathways . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For instance, if it acts as a dopamine reuptake inhibitor, it could lead to increased dopamine levels in the synaptic cleft, potentially resulting in enhanced dopaminergic signaling . .
Properties
IUPAC Name |
[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6/c1-30-19-7-5-6-17(13-19)24-26-22(34-27-24)12-16-8-10-28(11-9-16)25(29)18-14-20(31-2)23(33-4)21(15-18)32-3/h5-7,13-16H,8-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFMFIXLLYLLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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